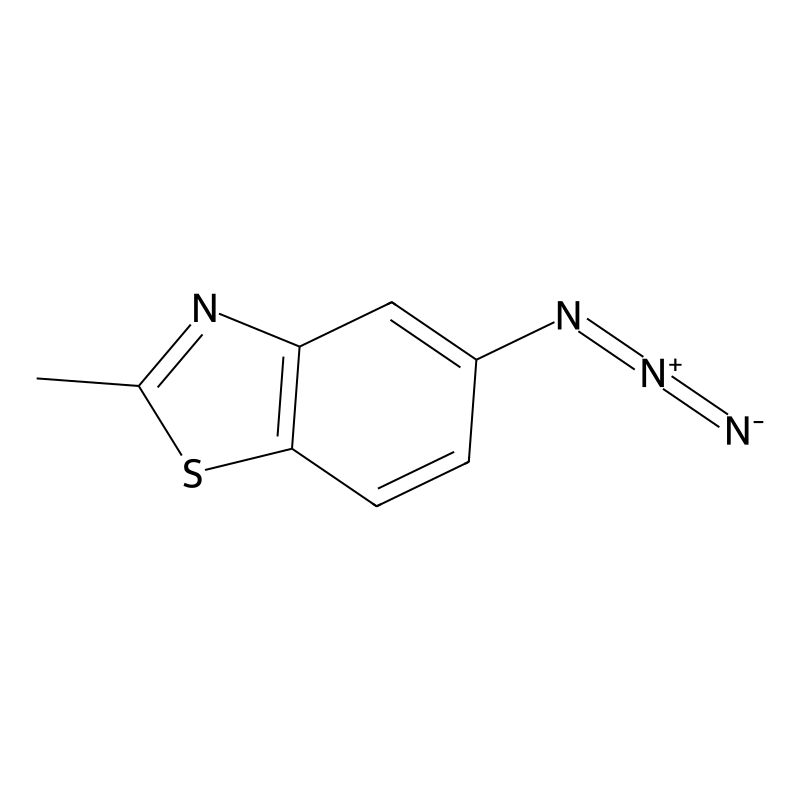

5-Azido-2-methyl-1,3-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer and Antiinflammatory Agents

Scientific Field: Medicinal and Pharmaceutical Chemistry

Application Summary: Benzothiazole derivatives, including 5-Azido-2-methyl-1,3-benzothiazole, are being explored as potential anticancer and antiinflammatory agents . The study aims to explore new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .

Methods of Application: The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method . The effect of compounds on the expression levels of inflammatory factors IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) was assessed using enzyme-linked immunosorbent assay (ELISA) .

Results or Outcomes: Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

Synthesis of 1,2,3-Triazole Derivatives

Scientific Field: Organic Chemistry

Application Summary: A new series of 1,2,3-triazole derivatives based on benzothiazole were synthesized . These compounds were evaluated for their anti-inflammatory activity by biochemical COX-2 inhibition, antifungal inhibition with CYP51, anti-tuberculosis target protein ENR, DPRE1, pks13, and Thymidylate kinase by molecular docking studies .

Methods of Application: The 1,2,3-triazole derivatives were synthesized by the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole and α-halo ester/amide . The structure of all products was characterized by 1 H NMR, 13 C NMR, and CHN elemental data .

Results or Outcomes: The synthesized compounds were evaluated for their anti-inflammatory activity by biochemical COX-2 inhibition, antifungal inhibition with CYP51, anti-tuberculosis target protein ENR, DPRE1, pks13, and Thymidylate kinase by molecular docking studies . The ADMET analysis of the molecules revealed that 5d and 5a are the most-promising drug-like molecules out of the six synthesized molecules .

Azo Dye Derivatives

Scientific Field: Dye and Pigment Chemistry

Application Summary: 5-Azido-2-methyl-1,3-benzothiazole is used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds . These compounds have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Methods of Application: The azo dye derivatives are synthesized through a series of chemical reactions, with the structures of the resulting compounds confirmed through spectrogram verification .

Results or Outcomes: The synthesized compounds, such as 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one (99) and 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one (100), exhibited good activity towards the human colon cell line (HCT116) to inhibit the growth of the cancerous cells .

Precursors of Biologically Active Compounds

Scientific Field: Medicinal Chemistry

Application Summary: 5-Azido-2-methyl-1,3-benzothiazole is used as a precursor of biologically active compounds in medicine and agriculture . They are valuable components of matrices of inert coatings in industry , are used to disperse dyes , are adsorbents of heavy metals , and are used as fluorescent sensors for the detection of metals .

Methods of Application: The compounds are synthesized through a series of chemical reactions, with the structures of the resulting compounds confirmed through spectrogram verification .

Results or Outcomes: The synthesized compounds have shown significant potential in various applications, including medicine, agriculture, industry, and sensor technology .

5-Azido-2-methyl-1,3-benzothiazole is a heterocyclic compound characterized by the presence of an azido group (-N₃) at the 5-position and a methyl group at the 2-position of the benzothiazole ring. Its molecular formula is with a molecular weight of approximately 190.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the reactivity of the azido group, which can participate in various chemical transformations, including click chemistry reactions .

- 1,3-Dipolar Cycloaddition: The azido group allows for participation in cycloaddition reactions, particularly with alkynes to form 1,2,3-triazoles. This reaction is facilitated by copper(I) catalysts and is a cornerstone of click chemistry .

- Reduction Reactions: The azido group can be reduced to amines using various reducing agents, which is a common transformation in organic synthesis .

- Nucleophilic Substitution: The benzothiazole moiety can undergo nucleophilic substitutions, allowing for further functionalization of the compound .

Research indicates that compounds related to 5-azido-2-methyl-1,3-benzothiazole exhibit various biological activities, including antimicrobial and anticancer properties. The azido group enhances the compound's ability to interact with biological targets, potentially leading to novel therapeutic agents. Specific studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation and possess anti-inflammatory effects .

The synthesis of 5-azido-2-methyl-1,3-benzothiazole typically involves several steps:

- Preparation of Benzothiazole: Starting from 2-methylbenzothiazole, an azide transfer reaction can be performed using tosyl azide or sodium azide to introduce the azido group at the 5-position.

- Lithiation and Azidation: An alternative method involves lithiation of the benzothiazole followed by reaction with tosyl azide to yield the desired azido compound .

- Cycloaddition Reactions: The compound can also be synthesized via cycloaddition reactions involving alkynes and azides under mild conditions, producing triazole derivatives that may include 5-azido-2-methyl-1,3-benzothiazole as an intermediate or product .

5-Azido-2-methyl-1,3-benzothiazole has several promising applications:

- Medicinal Chemistry: Its derivatives are being explored for their potential as anticancer agents and antimicrobial compounds.

- Material Science: The reactivity of the azido group makes it useful in developing new materials through click chemistry for creating polymers and functionalized surfaces .

- Bioconjugation: The ability to react with biomolecules allows for applications in bioconjugation strategies in drug delivery systems.

Interaction studies involving 5-azido-2-methyl-1,3-benzothiazole often focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In vitro Assays: To evaluate its biological activity against cancer cell lines or microbial strains.

Such studies help elucidate the mechanism of action and potential therapeutic uses of this compound .

Several compounds share structural similarities with 5-azido-2-methyl-1,3-benzothiazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylbenzothiazole | Contains a methyl group on benzothiazole | Common precursor for synthesizing various derivatives |

| 5-Azidobenzothiazole | Azido group at position 5 | More reactive due to the absence of substituents |

| 2-Amino-5-methylbenzothiazole | Amino group instead of azido | Potentially more biologically active |

| 5-Azido-N-methylimidazole | Azido group on imidazole ring | Different heterocyclic structure affecting reactivity |

| 6-Azidobenzothiazole | Azido group at position 6 | Variation in position affects biological properties |

The uniqueness of 5-azido-2-methyl-1,3-benzothiazole lies in its specific combination of structural features that enhance its reactivity and potential biological activity compared to these similar compounds .